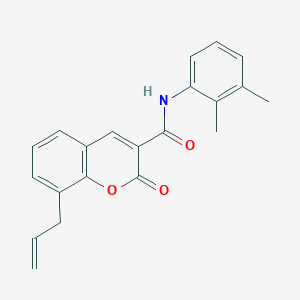

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Description

N-(2,3-Dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene core substituted with a propenyl group at position 8 and a carboxamide moiety linked to a 2,3-dimethylphenyl group at position 3. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-4-7-15-9-6-10-16-12-17(21(24)25-19(15)16)20(23)22-18-11-5-8-13(2)14(18)3/h4-6,8-12H,1,7H2,2-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSGNNVHCDYVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using a suitable alkylating agent such as propargyl bromide.

Attachment of the N-(2,3-dimethylphenyl) Group: The final step involves the coupling of the chromene derivative with 2,3-dimethylaniline through an amide bond formation reaction, typically using coupling reagents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or chromene moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the chromene or phenyl rings.

Reduction: Reduced forms of the chromene or amide groups.

Substitution: Substituted derivatives at the amide or chromene positions.

Scientific Research Applications

Biological Activities

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has been studied for various biological activities:

1. Anticancer Properties:

- Research indicates that chromene derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways that control cell proliferation and survival.

2. Antimicrobial Activity:

- Compounds with chromene structures have demonstrated antimicrobial properties against various pathogens. Studies suggest that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death .

3. Anti-inflammatory Effects:

- Some studies have highlighted the potential of this compound as a COX-II inhibitor, which could provide therapeutic benefits in inflammatory diseases . Inhibition of COX-II is crucial for reducing inflammation and pain.

Industrial Applications

The compound's unique structure allows for various applications in the industrial sector:

1. Pharmaceutical Development:

- Due to its biological activities, this compound serves as a lead compound for the development of new drugs targeting cancer and inflammation .

2. Material Science:

- The compound can be utilized in the synthesis of novel materials with specific optical or electronic properties due to its chromophoric nature .

Case Study 1: Anticancer Activity

A study conducted on various chromene derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

In a comparative study of chromene derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited potent antibacterial activity with minimum inhibitory concentrations lower than those of standard antibiotics. This suggests its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Affecting Gene Expression: Altering the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide with two structurally related coumarin derivatives, focusing on substituent effects, synthesis methodologies, and inferred properties.

Structural and Functional Group Comparisons

Key Observations:

Phenyl Substituents: The target compound’s 2,3-dimethylphenyl group increases hydrophobicity compared to the sulfamoyl group in Compound 12, which would enhance aqueous solubility due to its polar nature.

Coumarin Core Modifications: The 8-propenyl group in the target compound introduces a reactive allyl moiety, which may participate in conjugation or chemical derivatization. Compound 12 lacks explicit substituents on the coumarin core, suggesting a simpler structure with fewer steric or electronic modifications.

Biological Activity

N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Chromene Core : This is achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

- Introduction of the Prop-2-en-1-yl Group : This group is added via an alkylation reaction using alkylating agents like propargyl bromide.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of chromene have shown potent activity against various cancer cell lines:

- HT-29 Colon Cancer Cell Line : Some derivatives demonstrated IC₅₀ values as low as 7.98 μM, indicating strong antiproliferative effects .

- Leukemia K562 Cell Line : Moderate activity was observed with IC₅₀ values around 9.44 μM for certain derivatives .

The biological activity of the compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their functions.

- Receptor Modulation : It can influence cellular signaling pathways by modulating receptor activities.

- Gene Expression Alteration : The compound may affect the expression of genes involved in cancer progression and other diseases .

Study on Antiproliferative Activity

A study focusing on chromene derivatives revealed that certain compounds significantly inhibited the growth of cancer stem cells in HT-29 colon cancer models. These findings suggest potential applications in targeting cancer stem cells, which are often resistant to conventional therapies .

Cytotoxicity Evaluation

In vitro evaluations against various cancer cell lines (including MCF-7 and PANC-1) showed that some derivatives exhibited cytotoxic activities with IC₅₀ values in the micromolar range, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC₅₀ (μM) against HT-29 | IC₅₀ (μM) against K562 |

|---|---|---|---|

| N-(2,3-dimethylphenyl)-... | C21H19NO3 | 7.98 | 9.44 |

| Similar Chromene Derivative | C20H18N2O3 | 10.50 | 12.00 |

This table illustrates the comparative potency of N-(2,3-dimethylphenyl)-... against other similar compounds.

Q & A

Basic Synthesis and Characterization

Q: What are the standard laboratory methods for synthesizing N-(2,3-dimethylphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide? A:

- Core Coumarin Formation : The 2-oxo-2H-chromene scaffold is typically synthesized via the Pechmann condensation of a phenolic derivative (e.g., resorcinol) with β-keto esters under acidic conditions (e.g., H₂SO₄ or HCl) .

- 8-Allylation : Introduce the prop-2-en-1-yl group at the 8-position using allyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or DMSO, followed by purification via silica-gel chromatography .

- Carboxamide Formation : React the carboxylic acid intermediate (e.g., 2-oxo-8-allylchromene-3-carboxylic acid) with 2,3-dimethylaniline using coupling agents like EDCl or DCC in dichloromethane. Purify via recrystallization (e.g., acetone/hexane) .

- Characterization : Confirm structure via ¹H/¹³C NMR (amide proton at δ ~10–12 ppm), IR (C=O stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced Structural Elucidation

Q: How can researchers resolve ambiguities in the tautomeric or conformational states of this compound? A:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/water) and refine using SHELXL . For example, highlights centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds, confirming the keto-amine tautomer over hydroxy-pyridine forms.

- Computational Modeling : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric preferences .

- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .

Biological Activity Profiling

Q: What methodological considerations are critical for evaluating this compound’s anti-cancer potential? A:

- In Vitro Assays :

- Data Validation : Replicate assays ≥3 times and use statistical tools (e.g., ANOVA) to address variability.

Data Contradictions in Spectral Analysis

Q: How should discrepancies between experimental and computational spectral data be addressed? A:

- Re-examining Experimental Conditions : Ensure solvent effects (e.g., DMSO vs. CDCl₃) and pH are consistent with computational settings.

- Tautomer Reassessment : If XRD confirms the keto form but DFT predicts enol stability, revise solvent models (e.g., include implicit solvation) .

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm hydrogen-bonding networks .

Reaction Optimization for Scale-Up

Q: What strategies improve yield in the allylation step during synthesis? A:

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for Heck-type coupling).

- Solvent Optimization : Replace DMF with less toxic alternatives (e.g., acetone or THF) while maintaining reaction efficiency .

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 12 hours) and improve regioselectivity under controlled temperature .

Comparative Analysis with Analogues

Q: How does the 2,3-dimethylphenyl group influence bioactivity compared to other substituents? A:

- Structure-Activity Relationship (SAR) : Compare with analogues (e.g., N-phenyl or N-alkyl derivatives) using standardized assays. For example, shows N-phenethyl coumarin derivatives exhibit enhanced cytotoxicity due to lipophilicity.

- Computational Docking : Model interactions with target proteins (e.g., EGFR kinase) to assess steric/electronic effects of the dimethyl group .

Handling and Stability Concerns

Q: What storage conditions prevent degradation of this compound? A:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the coumarin core.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as amide bonds may hydrolyze in humid conditions .

Advanced Applications in Material Science

Q: Can this compound serve as a fluorescent probe? What experimental parameters must be optimized? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.